Tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate

Medicinal Chemistry Kinase Inhibition Inflammatory Disease

This compound is a bifunctional aryl building block featuring a Boc-protected aniline and a primary thioamide in a defined 1,2,4-substitution pattern. It serves as a critical intermediate in constructing N-heterocyclic TNF-alpha expression inhibitors (WO2003002542A1). Substituting with positional isomers or the amide analog risks synthetic failure due to altered electronic and steric directing effects. - Ortho-methyl blocking group & para-thioamide directing group for Pd-, Ru-, or Rh-catalyzed C-H activation. - Free primary thioamide enables selective thiazole/thiadiazole formation; Boc-amine remains orthogonal for downstream derivatization. - Typical purity: ≥98% (HPLC); M.W. 266.36; C13H18N2O2S.

Molecular Formula C13H18N2O2S
Molecular Weight 266.36 g/mol
Cat. No. B13622150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (5-carbamothioyl-2-methylphenyl)carbamate
Molecular FormulaC13H18N2O2S
Molecular Weight266.36 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=S)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H18N2O2S/c1-8-5-6-9(11(14)18)7-10(8)15-12(16)17-13(2,3)4/h5-7H,1-4H3,(H2,14,18)(H,15,16)
InChIKeyHSYVNPCCMICCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and Core Attributes for Tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate


Tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate is a bifunctional aryl building block containing a Boc-protected aniline and a primary thioamide group in a defined 1,2,4-substitution pattern on the phenyl ring . It is listed as a synthetic intermediate in patent literature for preparing N-heterocyclic inhibitors of TNF-alpha expression, indicating its utility in medicinal chemistry campaigns targeting kinase-mediated inflammatory pathways [1]. The compound is commercially available from multiple vendors with a typical purity of 98% (HPLC), a molecular weight of 266.36 g/mol, and the molecular formula C13H18N2O2S .

Procurement Risks of Generic Carbamothioyl Carbamate Substitution


Substituting this compound with a generic 'carbamothioyl carbamate' or a positional isomer (e.g., the 4-carbamothioyl or 3-carbamothioyl analog) introduces significant risk of synthetic failure. The specific 5-carbamothioyl-2-methyl regiochemistry dictates the electronic environment and steric constraints for downstream reactions, such as directed C-H functionalization or heterocycle formation, where the ortho-methyl group and para-thioamide create a unique directing template [1]. Furthermore, substituting the thioamide with a standard amide (carbamoyl) fundamentally alters the compound's reactivity profile, particularly in sulfur-specific cyclocondensation reactions, making it unfit for pathways requiring a thiocarbonyl synthon.

Differentiation Evidence Against Closest Structural Analogs


Regiochemical Specificity in TNF-alpha Inhibitor Synthesis

The 5-carbamothioyl-2-methylphenyl scaffold is explicitly incorporated as a substructure within a family of N-heterocyclic compounds claimed to inhibit TNF-alpha expression via p38 kinase [1]. While the patent does not disclose isolated activity for the building block itself, its use as an intermediate versus isomeric forms (e.g., 3- or 4-carbamothioyl) is structurally mandated by the final target molecules' SAR. The use of a 4-carbamothioyl analog would lead to a regioisomeric final product with unknown, potentially inactive, biological properties.

Medicinal Chemistry Kinase Inhibition Inflammatory Disease

Thioamide vs. Amide Directing Group in C-H Activation

The compound features a primary thioamide (C=S) alongside a Boc-protected amine. Thioamides are established as superior directing groups for transition-metal-catalyzed C-H activation compared to their amide counterparts, due to the enhanced coordinating ability of the sulfur atom [1]. While specific kinetic data for this compound is unpublished, the class-level property predicts that the thioamide moiety will coordinate Pd, Ru, or Rh catalysts more effectively than the analogous amide (tert-butyl (5-carbamoyl-2-methylphenyl)carbamate), enabling site-selective functionalization at the ortho-position.

Synthetic Methodology Chemoselectivity Thioamide Chemistry

Commercial Purity Benchmarking for Procured Building Blocks

The commercially available material from major suppliers is routinely specified at 98.0% purity (HPLC) . This is a critical baseline for procurement. In contrast, the closely related regioisomer tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate (CAS 208259-73-8) is often available at a lower standard purity of 95% , and positional isomers such as tert-butyl (4-carbamothioyl-2-methylphenyl)carbamate are not listed with the same level of commercial availability. The 3% purity gap can significantly impact the yield and purification burden of multistep syntheses.

Chemical Procurement Quality Control Building Blocks

Recommended Research Applications Based on Verified Evidence


Synthesis of p38 Kinase-Targeted TNF-alpha Inhibitors

This compound is most appropriately procured to serve as a key intermediate in the construction of the N-heterocyclic TNF-alpha expression inhibitor scaffolds described in patent WO2003002542A1 [1]. No other positional isomer can be substituted, as the 5-carbamothioyl-2-methyl pattern is integral to the final molecule's pharmacophore model.

Thioamide-Directed C-H Functionalization Methodology

The compound's bifunctional design—combining an ortho-methyl blocking group and a para-thioamide directing group—makes it a strong candidate template for developing new Pd-, Ru-, or Rh-catalyzed C-H activation reactions. Its performance is expected to exceed that of the corresponding amide analog based on the established class behavior of thioamide directing groups [2].

Sulfur-Containing Heterocycle Synthesis via Cyclocondensation

The free primary thioamide is the reactive partner of choice for synthesizing thiazoles, thiadiazoles, and other sulfur-containing heterocycles that are common in agrochemical and pharmaceutical discovery. The Boc-protected amine remains orthogonal, allowing for subsequent derivatization after heterocycle formation [REFS-1, REFS-2].

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